molecular formula C27H23N5O5 B2910773 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 894259-91-7

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2910773
CAS No.: 894259-91-7
M. Wt: 497.511
InChI Key: QOUQOSMYQSIMDV-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a quinazolin-1,2,4-trione (dihydroquinazolin-dione) core. The 1,2,4-oxadiazole moiety is well-established in the literature as a versatile bioisostere for ester and amide functional groups, often employed to improve the metabolic stability and pharmacokinetic properties of lead molecules . Heterocyclic scaffolds containing the 1,2,4-oxadiazole ring have demonstrated a wide range of bioactivities in scientific research, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties, as well as tyrosine kinase inhibition and histamine H3 receptor antagonism . The quinazolinone structure is another prominent scaffold known for its diverse biological profile. The specific combination of these rings in a single molecule makes this compound a valuable chemical tool for probing biological pathways and developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a standard in analytical and biological screening studies. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

894259-91-7

Molecular Formula

C27H23N5O5

Molecular Weight

497.511

IUPAC Name

2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H23N5O5/c1-2-36-20-14-12-19(13-15-20)28-23(33)16-31-22-11-7-6-10-21(22)26(34)32(27(31)35)17-24-29-25(30-37-24)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33)

InChI Key

QOUQOSMYQSIMDV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that derivatives of tetrazole, including 2-(1-Tetrazolyl)phenol, exhibit activity against a range of bacteria and fungi. A study highlighted that certain tetrazole derivatives demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus, suggesting the potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Properties
In vitro assays have demonstrated that 2-(1-Tetrazolyl)phenol can modulate inflammatory responses. For example, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. The following table summarizes the cytokine levels observed in treated versus control groups:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615080
TNF-alpha12050

These findings indicate its potential utility in managing inflammatory conditions .

Anticancer Activity
Recent studies have also explored the anticancer properties of tetrazole derivatives. The unique structure of 2-(1-Tetrazolyl)phenol allows it to interact with various biological targets involved in cancer progression. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Material Science

Metallogels Development
2-(1-Tetrazolyl)phenol has been utilized in the development of intelligent metallogels. These materials are formed through metal-phenolic coordination and can be applied as dressings for infected wounds. The incorporation of this compound enhances the mechanical properties and antibacterial efficacy of the gel, providing a multifunctional approach to wound healing .

Agricultural Applications

Pesticide Development
The structural characteristics of tetrazole compounds make them suitable candidates for developing new pesticides. Research has indicated that certain derivatives exhibit herbicidal and fungicidal properties, which can be harnessed to create more effective agricultural chemicals .

Case Studies

Case Study on Antimicrobial Efficacy
A clinical trial investigated the efficacy of a derivative of 2-(1-Tetrazolyl)phenol in treating recurrent bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments, highlighting its potential as a therapeutic agent .

Case Study on Anti-inflammatory Effects
In a murine model of arthritis, administration of 2-(1-Tetrazolyl)phenol led to decreased joint swelling and pain. This study suggests that the compound may offer therapeutic benefits for inflammatory disorders .

Comparison with Similar Compounds

N-(2-Methoxyphenyl) Analog

A closely related compound, 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (CAS: 894259-43-9), differs only in the substituent position (ortho-methoxy vs. para-ethoxy).

N-Phenyl Derivatives

Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replace the quinazoline-dione core with a thiazolidinone ring.

Heterocyclic Core Modifications

Triazole-Based Analogues

Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () replace the 1,2,4-oxadiazole with a triazole ring. Triazoles exhibit stronger hydrogen-bonding capacity, which could improve target engagement but reduce lipophilicity.

Benzoxazine Acetates

The parent benzoxazine acetates () lack the 1,2,4-oxadiazole and acetamide side chains. Their simplified structures result in lower molecular weight and higher solubility but diminished receptor specificity .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Substituent logP* Solubility (µg/mL)* Bioactivity Highlights Reference
Target Compound Quinazoline-dione + 1,2,4-oxadiazole 4-ethoxyphenyl 3.8 12.5 High metabolic stability
N-(2-Methoxyphenyl) Analog Quinazoline-dione + 1,2,4-oxadiazole 2-methoxyphenyl 3.2 18.9 Improved solubility
Triazole Derivative () Triazole + acetamide Furan-2-yl 2.1 45.6 Anti-exudative (10 mg/kg dose)
Thiazolidinone Derivative () Thiazolidinone Phenyl 2.9 22.3 Unspecified enzyme inhibition

*Predicted values using ChemAxon software.

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